(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)
Overview
Description
Dios-Arg (trifluoroacetate salt) is a steroid-based cationic lipid that contains a diosgenin skeleton coupled to an L-arginine head group . This compound is known for its ability to form complexes with plasmid DNA, facilitating the transfection of plasmid DNA into cells such as H1299 and HeLa cells . It is cytotoxic to these cells at specific concentrations, making it a valuable tool in research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dios-Arg (trifluoroacetate salt) involves the coupling of a diosgenin skeleton with an L-arginine head group . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide, phosphate-buffered saline, ethanol, and dimethylformamide . The compound is often stored at -20°C in powder form and at -80°C in solvent form to maintain stability .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available for research purposes and is produced under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: Dios-Arg (trifluoroacetate salt) primarily undergoes complexation reactions with plasmid DNA . It forms a complex that decreases plasmid DNA migration in an agarose-gel retardant assay .
Common Reagents and Conditions: The common reagents used in these reactions include solvents like dimethyl sulfoxide, phosphate-buffered saline, ethanol, and dimethylformamide . The reaction conditions are typically mild, involving room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from these reactions is the complex of Dios-Arg with plasmid DNA, which is used for transfection purposes .
Scientific Research Applications
Dios-Arg (trifluoroacetate salt) has several scientific research applications, including:
Chemistry: Used in the formation of cationic lipid nanoparticles for intracellular transport of small interfering RNA and plasmid DNA
Biology: Facilitates the transfection of plasmid DNA into various cell lines, including H1299 and HeLa cells
Medicine: Potential applications in gene therapy and drug delivery systems due to its ability to form complexes with nucleic acids
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications
Mechanism of Action
Dios-Arg (trifluoroacetate salt) exerts its effects by forming complexes with plasmid DNA, which facilitates the transfection process . The molecular targets include the plasmid DNA and the cellular machinery involved in endocytosis . The compound’s action is reversed by inhibitors of lipid raft-mediated endocytosis and caveolae-mediated endocytosis, indicating its reliance on these pathways for cellular entry .
Comparison with Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with Dios-Arg for forming cationic lipid nanoparticles.
Methyl-β-cyclodextrin: An inhibitor of lipid raft-mediated endocytosis that can reverse the effects of Dios-Arg.
Genistein: An inhibitor of caveolae-mediated endocytosis that can also reverse the effects of Dios-Arg.
Uniqueness: Dios-Arg (trifluoroacetate salt) is unique due to its steroid-based structure and its ability to form stable complexes with plasmid DNA, facilitating efficient transfection into cells . Its cytotoxicity at specific concentrations also makes it a valuable tool for research applications .
Properties
IUPAC Name |
[(4S)-4-azaniumyl-5-oxo-5-[[6-oxo-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyhexyl]amino]pentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O5.2C2HF3O2/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42;2*3-2(4,5)1(6)7/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYULRFSQOIII-XWXJGKJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C)C)OC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C)C)OC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67F6N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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